1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol
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Overview
Description
1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methyl group, and a benzenesulfonyl group attached to a piperidin-4-ol moiety
Preparation Methods
The synthesis of 1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidin-4-ol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromo-3-methylbenzenesulfonyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-methylbenzenesulfonyl chloride is added to a solution of piperidin-4-ol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromine atom and piperidin-4-ol moiety also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(4-Bromo-3-methyl-benzenesulfonyl)-piperidin-4-ol can be compared with other similar compounds, such as:
4-Bromo-3-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
4-Bromo-3-methylbenzenesulfonamide: This compound has a similar structure but contains an amide group instead of a piperidin-4-ol moiety.
4-Bromo-3-methylbenzenesulfonic acid: This compound is formed by the hydrolysis of the sulfonyl group and has different chemical properties.
Properties
CAS No. |
1153148-89-0 |
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Molecular Formula |
C12H16BrNO3S |
Molecular Weight |
334.23 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-8-11(2-3-12(9)13)18(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3 |
InChI Key |
MYFUHVRFVVLLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)Br |
Origin of Product |
United States |
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